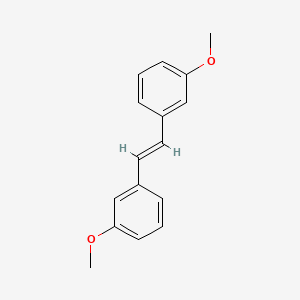
Zbfpzumlgzjsnn-mdzdmxlpsa-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(E)-3,3’-Dimethoxystilbene is a synthetic organic compound belonging to the stilbene family. Stilbenes are characterized by a 1,2-diphenylethylene structure, and (E)-3,3’-Dimethoxystilbene specifically features methoxy groups at the 3 and 3’ positions on the phenyl rings. This compound is known for its potential biological activities and is of interest in various scientific research fields.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
(E)-3,3’-Dimethoxystilbene can be synthesized through several methods. One common approach involves the Wittig reaction, where a phosphonium ylide reacts with an aldehyde to form the stilbene structure. The reaction typically requires a strong base such as sodium hydride (NaH) or potassium tert-butoxide (t-BuOK) and is carried out in an aprotic solvent like tetrahydrofuran (THF).
Another method involves the Heck reaction, where an aryl halide reacts with an alkene in the presence of a palladium catalyst and a base. This reaction is often performed in solvents like N,N-dimethylformamide (DMF) or toluene under an inert atmosphere.
Industrial Production Methods
Industrial production of (E)-3,3’-Dimethoxystilbene may involve large-scale versions of the aforementioned synthetic routes. The choice of method depends on factors such as cost, yield, and environmental considerations. Optimization of reaction conditions, including temperature, pressure, and catalyst loading, is crucial for efficient production.
Analyse Chemischer Reaktionen
Types of Reactions
(E)-3,3’-Dimethoxystilbene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxygenated derivatives.
Reduction: Reduction reactions can convert the double bond to a single bond, forming dihydrostilbenes.
Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the phenyl rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄) are typical methods.
Substitution: Reagents such as bromine (Br₂) or nitric acid (HNO₃) can be used for halogenation or nitration, respectively.
Major Products Formed
Oxidation: Quinones and other oxygenated stilbene derivatives.
Reduction: Dihydrostilbenes.
Substitution: Halogenated or nitrated stilbenes.
Wissenschaftliche Forschungsanwendungen
(E)-3,3’-Dimethoxystilbene has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential antioxidant and anti-inflammatory properties.
Medicine: Investigated for its potential anticancer and neuroprotective effects.
Industry: Utilized in the development of organic electronic materials and as a precursor for dyes and pigments.
Wirkmechanismus
The mechanism of action of (E)-3,3’-Dimethoxystilbene involves its interaction with various molecular targets and pathways. It can act as an antioxidant by scavenging free radicals and inhibiting oxidative stress. In biological systems, it may modulate signaling pathways related to inflammation and cell proliferation, contributing to its potential therapeutic effects.
Vergleich Mit ähnlichen Verbindungen
(E)-3,3’-Dimethoxystilbene can be compared with other stilbene derivatives such as resveratrol and pterostilbene. While resveratrol is known for its presence in red wine and its cardioprotective effects, pterostilbene is recognized for its enhanced bioavailability and potential anticancer properties. (E)-3,3’-Dimethoxystilbene is unique due to its specific methoxy substitutions, which may confer distinct biological activities and chemical reactivity.
List of Similar Compounds
Resveratrol: 3,5,4’-Trihydroxystilbene
Pterostilbene: 3,5-Dimethoxy-4’-hydroxystilbene
Pinosylvin: 3,5-Dihydroxystilbene
Eigenschaften
CAS-Nummer |
6325-63-9 |
|---|---|
Molekularformel |
C16H16O2 |
Molekulargewicht |
240.30 g/mol |
IUPAC-Name |
1-methoxy-3-[(E)-2-(3-methoxyphenyl)ethenyl]benzene |
InChI |
InChI=1S/C16H16O2/c1-17-15-7-3-5-13(11-15)9-10-14-6-4-8-16(12-14)18-2/h3-12H,1-2H3/b10-9+ |
InChI-Schlüssel |
ZBFPZUMLGZJSNN-MDZDMXLPSA-N |
Isomerische SMILES |
COC1=CC=CC(=C1)/C=C/C2=CC(=CC=C2)OC |
Kanonische SMILES |
COC1=CC=CC(=C1)C=CC2=CC(=CC=C2)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![benzyl N-[3-tert-butyl-6-[2-(1-hydroxypropan-2-ylamino)-2-oxoethyl]-5,12-dioxo-1-oxa-4-azacyclododec-8-en-11-yl]carbamate](/img/structure/B14727823.png)
![N,N-Dimethyl-4-[(oxo-lambda~4~-sulfanylidene)amino]aniline](/img/structure/B14727831.png)

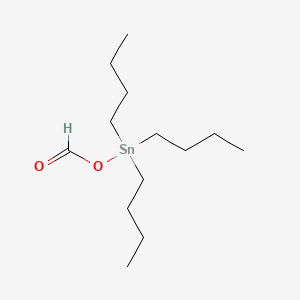

![1,2,3-Trimethyl-2,3-dihydro-1h-naphtho[1,2-e][1,3]oxazine](/img/structure/B14727852.png)

![Ethyl 2-[(2-but-2-enoyloxyacetyl)amino]-4,5-dimethyl-thiophene-3-carboxylate](/img/structure/B14727857.png)

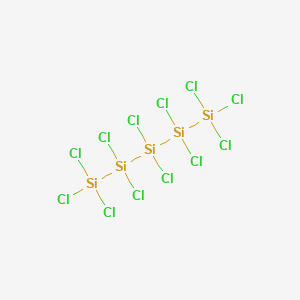
![N-propyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B14727878.png)
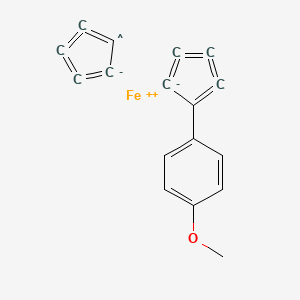
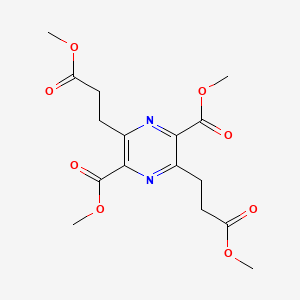
![n-[2-(2-Undecyl-4,5-dihydro-1h-imidazol-1-yl)ethyl]butan-1-amine](/img/structure/B14727895.png)
